molecular formula C14H12O3 B182552 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 5066-65-9

3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B182552
CAS RN: 5066-65-9
M. Wt: 228.24 g/mol
InChI Key: BHFGGNLNMIPQQY-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one” is a furan derivative that has been stabilized with benzene . In the molecule, the prop-2-en-1-one unit forms dihedral angles of 12.96 (5) and 7.89 (7)° with the 4-methoxyphenyl group and the furan ring, respectively. The furan and benzene rings form a dihedral angle of 8.56 (5)° .


Molecular Structure Analysis

The molecular formula of “3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one” is C14H12O3. The prop-2-en-1-one unit forms dihedral angles of 12.96 (5) and 7.89 (7)° with the 4-methoxyphenyl group and the furan ring, respectively. The furan and benzene rings form a dihedral angle of 8.56 (5)° .


Physical And Chemical Properties Analysis

The molecular weight of “3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one” is 228.24 g/mol. It has a complexity of 277. The molecule has 0 hydrogen bond donors and 3 hydrogen bond acceptors. It has 4 rotatable bonds. The topological polar surface area is 39.4 Ų .

Scientific Research Applications

Molecular Structure and Interactions

The molecule exhibits specific dihedral angles between its functional groups, contributing to its unique structural characteristics. The prop-2-en-1-one unit forms specific dihedral angles with the 4-methoxyphenyl group and the furan ring, influencing the molecule's overall shape and reactivity. In the crystal form, the molecule engages in C—H⋯π and π–π interactions, showcasing its potential for forming stable molecular assemblies (Kapoor et al., 2011).

Photophysical Properties

The molecule's photophysical properties are significantly influenced by solvent polarity. The solvatochromic effects on its absorption and fluorescence spectra indicate bathochromic shifts from non-polar to polar solvents, highlighting its potential in applications that require sensitivity to environmental changes. The molecule is more stabilized in the singlet excited state than the ground state, suggesting potential applications in fields where excited state properties are crucial, such as in fluorescence-based sensing or photochemistry (Kumari et al., 2017).

Antibacterial Activity

The molecule forms the backbone for novel synthesized pyrazole derivatives with demonstrated antibacterial activity. These derivatives show significant effects against common bacteria like Staphylococcus aureus and Escherichia coli, highlighting the molecule's role as a precursor in developing antibacterial agents. The antibacterial activity is enhanced by specific substitutions, which can be tailored for targeted applications (Khumar et al., 2018).

Antioxidant Properties

The molecule serves as a precursor for chalcone derivatives with potent antioxidant properties. The antioxidant activity was confirmed through in vitro assays and correlated with molecular docking, ADMET, QSAR, and bioactivity studies. The interactions between the synthesized compounds and protein tyrosine kinase revealed the potential of these derivatives in combating oxidative stress-related diseases (Prabakaran et al., 2021).

Anticancer Activity

Derivatives of the molecule have shown significant anticancer activity in vitro and in vivo. One such derivative, PVHD303, has demonstrated potent antiproliferative activity and the ability to disrupt microtubule formation, leading to tumor growth inhibition. This highlights the molecule's potential as a scaffold for developing anticancer agents (Suzuki et al., 2020).

Mechanism of Action

The biological action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group .

properties

IUPAC Name

3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-12-6-4-11(5-7-12)14(15)9-8-13-3-2-10-17-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFGGNLNMIPQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288179
Record name 3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

CAS RN

5066-65-9
Record name 3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(4-methoxyphenyl)ethanone (17.0 g, 113.0 mmol) in methanol (240 mL) was added a solution of 2-furaldehyde (12.0 g, 125.0 mmol) in methanol (240 mL) followed by the addition of sodium methoxide (6.10 g, 113.0 mmol). The reaction mixture was stirred at room temperature for 24 h, and then was neutralized with HCl aq. (6.0 M, 18.8 mL). The volatile was removed in vacuum. The residue was dissolved in ethyl acetate (500 mL), washed with water (250 mL) and brine (250 mL), dried over Na2SO4, filtered, concentrated and purified by silica gel column chromatography (PE:EA=5:1˜3:1) to afford 3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (25B) as a yellow solid (23.80 g, 92%).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Name
Quantity
18.8 mL
Type
reactant
Reaction Step Three

Q & A

Q1: What is the crystal structure of (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one?

A1: The crystal structure of (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one reveals some key structural features []. * The molecule contains a prop-2-en-1-one unit, a 4-methoxyphenyl group, and a furan ring.* The prop-2-en-1-one unit is not coplanar with the other two rings, forming dihedral angles of 12.96° with the 4-methoxyphenyl group and 7.89° with the furan ring. * The furan and benzene rings themselves are nearly coplanar, with a dihedral angle of 8.56°.* In the crystal lattice, the molecules interact through C—H⋯π and π–π interactions between the benzene and furan rings, with a centroid–centroid distance of 3.760 Å.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.